molecular formula C21H25ClN2O3S B11357608 1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide

Cat. No.: B11357608
M. Wt: 421.0 g/mol
InChI Key: YNMJFFJGUALJGP-UHFFFAOYSA-N
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Description

1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with a carboxamide group, a sulfonyl group, and two benzyl groups, one of which is chlorinated. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors, such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a carboxylic acid or its derivative (e.g., an acid chloride).

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

    Benzylation: The benzyl groups are introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with benzyl halides. The chlorinated benzyl group is introduced using 2-chlorobenzyl chloride, while the methylbenzyl group is introduced using 4-methylbenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles replace the benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Azides, thiols.

Scientific Research Applications

1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacologically active agent, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups may facilitate binding to active sites, while the benzyl groups can enhance lipophilicity and membrane permeability. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide is unique due to the presence of both a chlorinated benzyl group and a methylbenzyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-16-6-8-17(9-7-16)14-23-21(25)18-10-12-24(13-11-18)28(26,27)15-19-4-2-3-5-20(19)22/h2-9,18H,10-15H2,1H3,(H,23,25)

InChI Key

YNMJFFJGUALJGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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